![molecular formula C16H32O2Si B14293392 5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- CAS No. 121618-70-0](/img/structure/B14293392.png)
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- is a chemical compound with the molecular formula C14H30OSi. It is a derivative of heptenal, characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group: : [ \text{R-OH} + \text{TBDMS-Cl} \rightarrow \text{R-O-TBDMS} + \text{HCl} ]
-
Formation of 5-Heptenal Derivative: : [ \text{R-O-TBDMS} + \text{Heptenal} \rightarrow \text{5-Heptenal Derivative} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: 5-Heptenoic acid derivatives.
Reduction: 5-Heptenol derivatives.
Substitution: Various substituted heptenal derivatives depending on the nucleophile used.
Scientific Research Applications
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- involves its interaction with various molecular targets. The silyl ether group can undergo hydrolysis to release the active hydroxyl compound, which can then participate in further chemical reactions. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and subsequent biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5-heptenal: A structurally similar compound without the silyl ether group.
2,6-Dimethyl-5-heptenol: The reduced form of 2,6-dimethyl-5-heptenal.
tert-Butyldimethylsilyl ethers: A class of compounds with similar protective groups.
Uniqueness
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- is unique due to the presence of both the aldehyde and silyl ether groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
121618-70-0 |
|---|---|
Molecular Formula |
C16H32O2Si |
Molecular Weight |
284.51 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,6-dimethylhept-5-enal |
InChI |
InChI=1S/C16H32O2Si/c1-14(2)10-9-11-16(6,12-17)13-18-19(7,8)15(3,4)5/h10,12H,9,11,13H2,1-8H3 |
InChI Key |
ISBRXAINVUOBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CO[Si](C)(C)C(C)(C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)
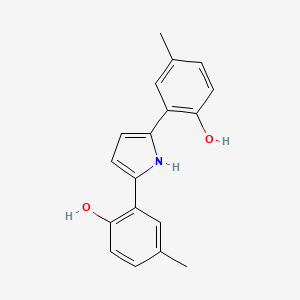


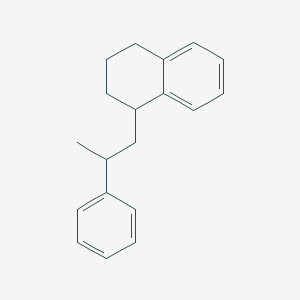
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
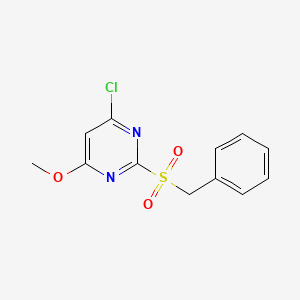
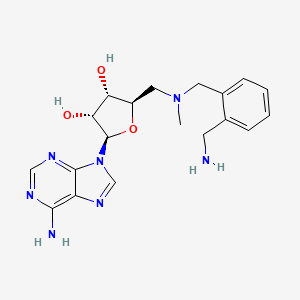

![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
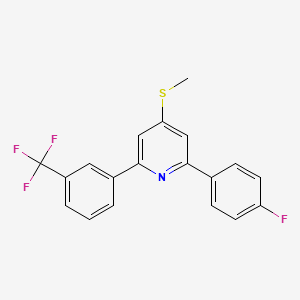
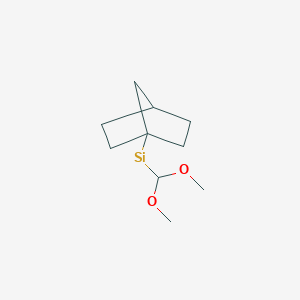
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
